Sgk1-IN-2

Description

Properties

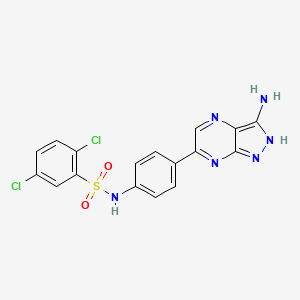

IUPAC Name |

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTERCHJCWXQPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Sgk1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical signaling node in a multitude of cellular processes, including cell survival, proliferation, and ion channel regulation. Its aberrant activity is implicated in various pathologies, most notably in cancer and metabolic diseases. Sgk1-IN-2 is a potent and selective small molecule inhibitor of SGK1. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its biochemical and cellular activities. We present a compilation of quantitative data, comprehensive experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the SGK1 signaling cascade.

Introduction to SGK1 Signaling

SGK1 is a serine/threonine kinase and a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is a multi-step process initiated by extracellular signals such as growth factors and hormones. Upon PI3K activation, phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2) are recruited. mTORC2 phosphorylates SGK1 at Ser422 in its hydrophobic motif, which in turn allows PDK1 to phosphorylate SGK1 at Thr256 in the activation loop, leading to its full enzymatic activity.

Once activated, SGK1 phosphorylates a diverse array of downstream substrates, thereby modulating numerous cellular functions. A key substrate is the N-myc downstream-regulated gene 1 (NDRG1), which is involved in cell growth, differentiation, and stress responses.[2] SGK1-mediated phosphorylation of NDRG1 at sites including Thr346 is a well-established biomarker of SGK1 activity in cells.[3][4] Another critical target is the ubiquitin ligase NEDD4-2, which regulates the cell surface expression of various ion channels and transporters. SGK1 phosphorylation of NEDD4-2 inhibits its activity, leading to increased stability and activity of its targets.[5] Through these and other substrates, SGK1 plays a pivotal role in promoting cell survival and proliferation.

This compound: A Potent and Selective SGK1 Inhibitor

This compound is a small molecule compound identified as a highly potent inhibitor of SGK1. Its primary mechanism of action is the direct inhibition of the kinase activity of SGK1.

Biochemical Potency

The inhibitory activity of this compound against SGK1 has been quantified using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Compound | Target | Assay Format | ATP Concentration | IC50 (nM) |

| This compound | SGK1 | Biochemical Kinase Assay | 10 µM | 5 |

Table 1: Biochemical potency of this compound against SGK1.

Kinase Selectivity

Cellular Mechanism of Action

This compound exerts its effects within the cellular environment by inhibiting the SGK1-mediated phosphorylation of its downstream substrates. This leads to the modulation of various cellular pathways controlled by SGK1.

Inhibition of NDRG1 Phosphorylation

A key cellular mechanism of this compound is the inhibition of the phosphorylation of NDRG1. This can be assessed by quantitative western blotting, measuring the levels of phosphorylated NDRG1 (pNDRG1) at Thr346 in cells treated with the inhibitor.

| Cell Line | Treatment | Effect |

| Various Cancer Cell Lines | This compound | Dose-dependent decrease in pNDRG1 (Thr346) |

Table 2: Cellular activity of this compound on a key SGK1 substrate.

Experimental Protocols

To facilitate the study of this compound and other SGK1 inhibitors, detailed experimental protocols are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC50 value of an inhibitor against SGK1.

Materials:

-

Recombinant human SGK1 enzyme

-

SGK1 substrate peptide (e.g., a derivative of NDRG1)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the following components in order:

-

Kinase buffer

-

This compound or vehicle (DMSO)

-

SGK1 enzyme

-

ATP and substrate peptide mix

-

-

Incubation: Incubate the reaction plate at room temperature for 1 hour.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Inhibition of NDRG1 Phosphorylation (Western Blot)

This protocol details the procedure to assess the cellular potency of this compound by measuring the inhibition of NDRG1 phosphorylation.

Materials:

-

Cancer cell line known to express SGK1 (e.g., various breast, prostate, or colon cancer cell lines)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pNDRG1 (Thr346) and anti-total NDRG1, anti-SGK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them for electrophoresis.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pNDRG1 (Thr346) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total NDRG1, SGK1, and a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the pNDRG1 signal to the total NDRG1 or loading control signal. Plot the normalized pNDRG1 levels against the inhibitor concentration to determine the cellular IC50.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an SGK1 inhibitor in a preclinical mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line for implantation (e.g., a line responsive to SGK1 inhibition)

-

Matrigel (optional)

-

This compound or other test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (based on tumor size limits or a set duration), euthanize the mice.

-

Excise the tumors for weight measurement and further analysis (e.g., western blotting for pNDRG1).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect of the treatment.

-

Visualizing the Mechanism and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Simplified SGK1 signaling pathway and the inhibitory action of this compound.

Figure 2: Experimental workflow for assessing the cellular activity of this compound.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of SGK1 signaling in health and disease. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided signaling pathway and workflow diagrams offer a visual aid to understanding the intricate processes involved. Further characterization of the kinome-wide selectivity of this compound will be crucial for its potential development as a therapeutic agent. The methodologies and information presented herein are intended to empower researchers to further investigate the therapeutic potential of targeting SGK1.

References

- 1. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The AGC kinase serum- and glucocorticoid-regulated kinase 1 (SGK1) regulates TH1 and TH2 differentiation downstream of mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Translational Isoforms Give Functional Specificity to Serum- and Glucocorticoid-induced Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Sgk1-IN-2: A Technical Guide to a Selective SGK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that belongs to the AGC family of kinases, which also includes protein kinase A, G, and C.[1][2][3] SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway and shares approximately 54% sequence identity in its catalytic domain with the well-known oncogene Akt (Protein Kinase B).[4] Its expression is stimulated by a wide range of factors including serum, glucocorticoids, growth factors, cytokines, and various cellular stressors.[5][6][7]

Upon activation by upstream kinases like PDK1 and mTORC2, SGK1 phosphorylates a diverse array of downstream targets.[1][2] This allows it to regulate a multitude of critical cellular processes, including ion channel activity, cell proliferation, survival, apoptosis, and metabolism.[1][2][3] Consequently, the dysregulation of SGK1 activity has been implicated in the pathophysiology of numerous diseases, such as hypertension, diabetes, autoimmune disorders, and various forms of cancer.[1][4] This central role has made SGK1 an attractive therapeutic target. Sgk1-IN-2 is a potent and selective small-molecule inhibitor developed for the study and potential therapeutic targeting of SGK1.

This compound: Potency and Selectivity

This compound (also referred to as compound 14h in some literature) is a highly potent inhibitor of SGK1.[8] It belongs to a class of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides.[9] Its primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domain of SGK1.

Inhibitory Activity

The potency of this compound has been quantified through various in vitro kinase assays. It demonstrates low nanomolar efficacy against SGK1 and its closely related isoform, SGK2, while showing significantly less activity against SGK3 and other kinases, highlighting its selectivity.

| Compound | Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| This compound | SGK1 | 5 | 10 µM ATP | [8] |

| Sgk1 Inhibitor * | SGK1 | 4.8 | Not Specified | [9] |

| SGK2 | 2.8 | Not Specified | [9] | |

| SGK3 | 442 | High ATP Conc. | [9] | |

| GSK650394 | SGK1 | 62 | In vitro SPA | [4] |

| SGK2 | 103 | Not Specified | [5] | |

| EMD638683 | SGK1 | 3000 | HeLa Cells | [4][10] |

| SI113 | SGK1 | 600 | Not Specified | [10][11] |

| PO-322 | SGK1 | 54 | Not Specified | [2] |

Note: Sgk1 Inhibitor (CAS 1426214-51-8) is a closely related analog from the same chemical series as this compound.[9]

Core Signaling Pathways Modulated by SGK1

SGK1 is a critical node in cellular signaling. Its activation and downstream effects involve a well-defined cascade that is subject to inhibition by this compound.

SGK1 Activation Pathway

The activation of SGK1 is primarily dependent on the PI3K pathway. Growth factors or hormones stimulate receptor tyrosine kinases, leading to the activation of PI3K. This triggers a phosphorylation cascade involving PDK1 and mTORC2, which fully activates SGK1.[1][10]

Caption: Canonical activation cascade of SGK1 via the PI3K pathway.

Key Downstream Substrates and Cellular Functions

Activated SGK1 phosphorylates numerous intracellular proteins, thereby regulating their function. This compound, by blocking SGK1, prevents these downstream phosphorylation events and their associated cellular outcomes.

Caption: Major downstream signaling pathways regulated by SGK1.

Key substrates include:

-

GSK3β (Glycogen Synthase Kinase-3β): SGK1 phosphorylates and inactivates GSK3β, leading to the accumulation and activation of β-catenin, which promotes cell proliferation.[4]

-

FOXO3a (Forkhead Box O3a): Phosphorylation by SGK1 excludes FOXO3a from the nucleus, preventing the transcription of pro-apoptotic genes and thus promoting cell survival.[1][2]

-

NEDD4-2 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4-2): SGK1 phosphorylates and inhibits this E3 ubiquitin ligase, preventing the degradation of its targets, such as the epithelial sodium channel (ENaC), thereby regulating ion transport.[1][2][12]

-

NDRG1 (N-Myc Downstream-Regulated Gene 1): Phosphorylation of NDRG1 by SGK1 is associated with promoting tumor metastasis.[2]

Experimental Protocols

Investigating the effects of this compound requires robust biochemical and cell-based assays. The following are representative protocols based on methodologies described in the literature.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol measures the direct inhibition of SGK1 enzymatic activity by quantifying the incorporation of radiolabeled phosphate into a substrate peptide.[7]

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Methodology:

-

Reaction Setup: In a 25.5 µL final volume, combine recombinant active SGK1 (5–20 mU) with a substrate peptide (e.g., 30 µM modified Crosstide) in an assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA).[7]

-

Inhibitor Addition: Add this compound at a range of concentrations (typically serial dilutions) or a vehicle control (e.g., DMSO).

-

Reaction Initiation: Start the kinase reaction by adding a mix containing 10 mM magnesium acetate and [γ-³³P]-ATP (final concentration ~0.02 mM).[7]

-

Incubation: Incubate the reaction for 30 minutes at room temperature.[7]

-

Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.

-

Washing: Wash the paper multiple times to remove unincorporated [γ-³³P]-ATP.

-

Quantification: Measure the remaining radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Western Blot for Target Engagement

This protocol assesses the ability of this compound to inhibit SGK1 activity within a cellular context by measuring the phosphorylation status of a known downstream substrate, such as GSK3β.[9]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., U2OS cells) and grow to ~80% confluency. Starve cells of serum if necessary to reduce basal signaling, then treat with a stimulant (e.g., growth factor) to activate the SGK1 pathway in the presence of varying concentrations of this compound or vehicle control for a defined period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-GSK3β).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Re-probe the blot with an antibody for the total protein (e.g., anti-total-GSK3β) and a loading control (e.g., anti-β-actin or anti-GAPDH) to normalize the data. Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Summary of In Vitro and In Vivo Findings

This compound and its analogs have been evaluated in various preclinical models to ascertain their biological effects.

-

In Vitro Cellular Effects: In cell-based assays, this compound effectively prevents the phosphorylation of downstream SGK1 targets like GSK3β in U2OS cells with an IC50 value of 1.4 µM.[9] Studies with other SGK1 inhibitors have demonstrated that blocking this pathway can induce apoptosis, cause cell cycle arrest, and reduce cell proliferation and migration in various cancer cell lines.[3][4][10] For instance, the related inhibitor GSK650394 was shown to induce G2/M arrest and caspase-dependent apoptosis in prostate cancer cells.[4]

-

In Vivo Efficacy: In animal models, SGK1 inhibitors have demonstrated anti-tumor activity. An analog of this compound, when administered at 50 mg/kg in combination with the PI3Kα inhibitor BYL719, effectively reduced tumor growth in an HCC1954 breast cancer mouse xenograft model.[9] This is particularly relevant as SGK1 activation is a known resistance mechanism to PI3K inhibitors.[2][9]

Conclusion

This compound is a valuable chemical probe for elucidating the complex biology of SGK1. Its high potency and selectivity make it a superior tool for dissecting SGK1-specific functions from those of other closely related AGC kinases like Akt. The comprehensive data on its inhibitory activity, coupled with detailed experimental protocols, provides a solid foundation for its use in cancer biology, metabolic research, and immunology. The demonstrated in vivo efficacy, particularly in overcoming resistance to other targeted therapies, underscores the therapeutic potential of selectively targeting SGK1 and warrants further investigation into the clinical development of this compound and its analogs.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. SGK1 in Cancer: Biomarker and Drug Target [mdpi.com]

- 11. SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. cloud-clone.com [cloud-clone.com]

The Discovery and Development of Sgk1-IN-2: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a compelling therapeutic target in a multitude of diseases, including certain cancers, metabolic syndromes, and fibrotic disorders. Its role as a key downstream effector of the PI3K/mTOR signaling pathway, often acting in concert with or parallel to Akt, has spurred the development of potent and selective inhibitors. This technical guide provides a comprehensive overview of the discovery and development of Sgk1-IN-2, a potent and selective inhibitor of SGK1. We will delve into the medicinal chemistry efforts, key in vitro and cellular characterization, and the underlying signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of SGK1 inhibition.

Introduction to SGK1

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase and a member of the AGC kinase family, which also includes protein kinase A (PKA), protein kinase C (PKC), and Akt.[1][2] SGK1 plays a crucial role in a variety of cellular processes, including cell survival, proliferation, ion transport, and regulation of gene expression.[3][4] Its expression is induced by various stimuli, including serum, glucocorticoids, mineralocorticoids, insulin, and cellular stress.[2]

The activation of SGK1 is a multi-step process initiated by signaling cascades such as the phosphoinositide 3-kinase (PI3K) pathway. Upon activation of PI3K, mammalian target of rapamycin complex 2 (mTORC2) phosphorylates SGK1 at Ser422 in its C-terminal hydrophobic motif. This phosphorylation event creates a docking site for phosphoinositide-dependent protein kinase 1 (PDK1), which in turn phosphorylates SGK1 at Thr256 in the activation loop, leading to its full activation.[2] Once activated, SGK1 phosphorylates a range of downstream substrates, many of which overlap with those of Akt, to exert its diverse cellular effects.

The Discovery of this compound

This compound, also referred to as compound 14h in its discovery publication, was identified through a rational drug design approach commencing with a virtual screening campaign.[5] The development process involved a combination of computational methods and classical medicinal chemistry to optimize for potency, selectivity, and desirable drug-like properties.

From Virtual Screening to Lead Identification

The initial phase of discovery involved a 3D ligand-based virtual screening of a large chemical library. This computational approach aimed to identify novel scaffolds that mimicked the shape and electrostatic properties of known SGK1 inhibitors. This screening led to the identification of a novel class of 6-sulfamido-phenyl-3-aminoindazoles as moderately potent SGK1 inhibitors.[5]

Medicinal Chemistry Optimization

Subsequent medicinal chemistry efforts focused on the optimization of this initial hit series. Structure-activity relationship (SAR) studies led to the exploration of a pyrazolo[3,4-b]pyrazine core. This new scaffold, coupled with systematic modifications of the sulfonamide and other peripheral moieties, resulted in the synthesis of a series of potent inhibitors. This compound emerged from this optimization process as a highly active compound with nanomolar potency against SGK1.[5]

Synthesis of this compound

The synthesis of this compound and its analogs is based on a multi-step sequence starting from commercially available materials. A key step in the synthesis of the core scaffold involves a regioselective Suzuki coupling reaction. The general synthetic route is outlined below.

-

Route C from Halland et al., 2015: Commercially available 3,5-dichloro-pyrazine-2-carbaldehyde is treated with an excess of methylmagnesium bromide. The resulting secondary alcohol is then oxidized to the corresponding ketone. This ketone undergoes a regioselective Suzuki coupling with Boc-protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The coupled product is then cyclized with hydrazine under microwave irradiation to form the 3-methyl-1H-pyrazolo[3,4-b]pyrazine core. Finally, the aniline is deprotected and treated with the appropriate sulfonyl chloride (in the case of this compound, 2,5-dichlorobenzenesulfonyl chloride) to yield the final product.[5]

In Vitro and Cellular Characterization

This compound has been characterized through a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Potency

The inhibitory activity of this compound against SGK1 was determined using a substrate phosphorylation lab-chip caliper assay. This assay measures the ability of the compound to inhibit the phosphorylation of a peptide substrate by the SGK1 enzyme.

| Compound | IC50 at 10 µM ATP (nM) | IC50 at 500 µM ATP (nM) |

| This compound (14h ) | 5 | 118 |

Table 1: In vitro inhibitory potency of this compound against SGK1. Data extracted from Halland et al., 2015.[5]

Cellular Activity

The cellular potency of this compound was assessed in a U2OS cell-based assay that measures the SGK1-dependent phosphorylation of glycogen synthase kinase 3 beta (GSK3β). Inhibition of SGK1 in these cells leads to a decrease in the phosphorylation of GSK3β.

| Compound | Cellular IC50 (µM) |

| This compound (14h ) | 0.63 |

Table 2: Cellular potency of this compound in a GSK3β phosphorylation assay. Data extracted from Halland et al., 2015.[5]

Selectivity Profile

The selectivity of this compound was evaluated against a panel of other kinases to determine its specificity for SGK1. The compound demonstrated unusually high kinase and off-target selectivity due to its rigid structure.[5]

ADME Properties

Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound were investigated to assess its drug-like potential.

| Parameter | Value |

| Microsomal Stability (Human) | 89% remaining after 30 min |

| Microsomal Stability (Rat) | 91% remaining after 30 min |

| Caco-2 Permeability (A->B) | 1.1 x 10-6 cm/s |

| Caco-2 Permeability (B->A) | 2.1 x 10-6 cm/s |

| Efflux Ratio | 1.9 |

Table 3: In vitro ADME properties of this compound. Data extracted from Halland et al., 2015.[5]

In Vivo Development

To date, there is a lack of publicly available data on the in vivo efficacy and pharmacokinetic properties of this compound (compound 14h ). While a related compound from the same series, 14g , was selected for pharmacokinetic profiling in rats, showing moderate clearance and a half-life of 3 hours, similar data for this compound has not been reported.[3] The absence of in vivo data for this compound suggests that it may have been prioritized for use as a research tool for in vitro studies, or that its in vivo development was not pursued or has not been disclosed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SGK1 and a typical experimental workflow for inhibitor screening.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sgk1-IN-2 for Studying SGK1 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sgk1-IN-2, a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), and its application in the study of SGK1 signaling. SGK1 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell survival, proliferation, ion transport, and apoptosis.[1][2] Dysregulation of SGK1 activity is implicated in various pathologies such as hypertension, cancer, and neurodegenerative disorders.[1] Potent and selective inhibitors like this compound are invaluable tools for elucidating the complex roles of SGK1 in health and disease.

This compound: A Selective SGK1 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity towards SGK1. Its primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domain of SGK1, thereby preventing the phosphorylation of downstream substrates.

The efficacy of a kinase inhibitor is defined by its potency (how much of the inhibitor is required to achieve a certain level of inhibition) and its selectivity (how specifically it inhibits the target kinase over other kinases).

| Compound | Target | Potency (IC50) | Assay Conditions |

| This compound | SGK1 | 5 nM | 10 µM ATP |

Table 1: In vitro potency of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. Data sourced from MedchemExpress and MyBioSource.[3][4]

The SGK1 Signaling Pathway

SGK1 is a key downstream effector of the PI3K (Phosphoinositide 3-Kinase) signaling pathway. Its activation is a multi-step process, making it a critical node for signal integration.

Upon stimulation by growth factors or hormones, the PI3K pathway is activated, leading to the phosphorylation and activation of SGK1 through a two-step mechanism.[1][6]

-

mTORC2-mediated Phosphorylation: The mammalian target of rapamycin complex 2 (mTORC2) phosphorylates SGK1 at Serine 422 (S422) in its C-terminal hydrophobic motif.[7] This initial phosphorylation event induces a conformational change.[1]

-

PDK1-mediated Phosphorylation: The S422 phosphorylation allows for the recruitment of 3-phosphoinositide-dependent protein kinase 1 (PDK1), which then phosphorylates SGK1 at Threonine 256 (T256) in its activation loop, leading to full kinase activation.[1][6]

Activated SGK1 phosphorylates a wide array of downstream targets, influencing numerous cellular functions. This compound blocks these downstream effects by inhibiting the catalytic activity of SGK1.

Key downstream targets include:

-

FOXO3a (Forkhead box protein O3): SGK1 phosphorylates and inactivates the transcription factor FOXO3a, preventing the expression of pro-apoptotic genes and promoting cell survival.[6]

-

NDRG1 (N-myc downstream-regulated gene 1): Phosphorylation of NDRG1 by SGK1 is implicated in cell proliferation and stress responses.[1]

-

GSK3β (Glycogen synthase kinase 3β): SGK1 can phosphorylate and inhibit GSK3β, impacting processes like glycogen metabolism and cell proliferation.

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): SGK1 can activate the NF-κB signaling pathway by phosphorylating IκB kinase (IKK), leading to increased inflammation and cell survival.[6][8]

Experimental Protocols for Studying SGK1 Signaling

This compound can be used in a variety of assays to probe the function of SGK1. The following are generalized protocols for key experiments.

A typical workflow for investigating the effect of this compound on a specific cellular process involves cell culture, treatment with the inhibitor, subsequent biochemical or cellular analysis, and data interpretation.

This protocol is used to assess the phosphorylation status of SGK1 and its downstream targets in response to this compound treatment.

Materials:

-

Cells of interest

-

This compound (and appropriate vehicle, e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-SGK1(S422), anti-SGK1, anti-p-FOXO3a, anti-FOXO3a, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).[9]

-

Stimulation: Add a known SGK1 activator (e.g., insulin, growth factors, or LPS for immune cells) for a short period (e.g., 15-30 minutes) to induce SGK1 phosphorylation.[9][10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.[8]

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the effect of this compound.[8][9]

This protocol measures the direct inhibitory effect of this compound on SGK1's enzymatic activity. This example is adapted from luminescence-based assays like the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant active SGK1 enzyme

-

SGK1 substrate (e.g., a specific peptide like AKTide-2T)

-

This compound at various concentrations

-

ATP solution

-

Kinase reaction buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a master mix of SGK1 enzyme and substrate in kinase buffer.

-

Reaction Setup: To each well of the plate, add:

-

Kinase Buffer

-

This compound dilution or vehicle control

-

SGK1 enzyme/substrate mix

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Mix gently and incubate at room temperature for a set time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and removes any remaining ATP. Incubate for 40-60 minutes.

-

Detect ADP: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30-40 minutes.

-

Measure Luminescence: Read the luminescence signal on a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value of this compound.

Disclaimer: This document is intended for research purposes only. All experimental procedures should be performed in accordance with institutional guidelines and safety protocols.

References

- 1. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocompare.com [biocompare.com]

- 5. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. mTOR Complex-2 Activates ENaC by Phosphorylating SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatases maintain low catalytic activity of SGK1: DNA damage resets the balance in favor of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of SGK1 with a Selective Inhibitor: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on the Inhibitor: This guide focuses on the experimental framework for investigating the downstream targets of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) using a selective inhibitor. While the prompt specified "Sgk1-IN-2," a thorough search of scientific literature did not yield information on a compound with this specific designation. Therefore, this guide will use GSK650394, a well-characterized and widely used SGK1 inhibitor, as a representative tool for these studies. The methodologies described are broadly applicable to other potent and selective SGK1 inhibitors.

Introduction to SGK1 and Its Significance

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC kinase family, which also includes Akt/PKB.[1] SGK1 plays a crucial role in a multitude of cellular processes, including ion transport, cell proliferation, survival, and apoptosis.[2][3] Its activity is regulated by the PI3K/mTORC2 signaling pathway.[2][4] Dysregulation of SGK1 has been implicated in various pathologies, including cancer, hypertension, and diabetic nephropathy, making it an attractive target for therapeutic intervention.[1][5] Identifying the direct downstream substrates of SGK1 is essential for understanding its physiological and pathophysiological functions and for the development of novel therapeutics. The use of selective inhibitors in combination with advanced proteomic techniques provides a powerful approach to elucidate the SGK1-dependent phosphoproteome.

The SGK1 Signaling Pathway

SGK1 is activated downstream of growth factor receptors and other stimuli that activate the PI3K pathway.[2] Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits both PDK1 and mTORC2 to the plasma membrane. mTORC2 phosphorylates SGK1 at Ser422 in its hydrophobic motif, which in turn allows for the phosphorylation of Thr256 in the activation loop by PDK1, leading to full SGK1 activation.[2][6] Once active, SGK1 phosphorylates a range of downstream target proteins, thereby modulating their activity and function.[2][7]

Experimental Workflow for Identifying SGK1 Downstream Targets

A quantitative phosphoproteomics approach is a powerful method to identify the downstream targets of a specific kinase in an unbiased, system-wide manner.[8][9] The general workflow involves comparing the phosphoproteome of cells treated with a selective SGK1 inhibitor to that of control-treated cells. Proteins with significantly decreased phosphorylation upon inhibitor treatment are considered potential SGK1 substrates.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to have active SGK1 signaling. Many cancer cell lines, such as certain breast or prostate cancer cells, exhibit high SGK1 activity.[5]

-

Cell Culture: Culture the selected cells in appropriate media and conditions until they reach 70-80% confluency.

-

Inhibitor Preparation: Prepare a stock solution of GSK650394 in DMSO. The final concentration used for treatment should be determined based on its IC50 for SGK1 (typically in the range of 1-10 µM) and the specific cell line.[10]

-

Treatment: Treat the cells with the SGK1 inhibitor or a vehicle control (DMSO) for a predetermined duration (e.g., 1-4 hours) to observe changes in phosphorylation of direct substrates.

Protein Extraction and Digestion

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a urea-based lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and then alkylate the free cysteine residues with iodoacetamide.

-

Digestion: Dilute the urea concentration and digest the proteins into peptides overnight using sequencing-grade trypsin.

Phosphopeptide Enrichment

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

Enrichment: Enrich for phosphopeptides using either Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.[11] These methods selectively capture negatively charged phosphopeptides.

-

Washing and Elution: Wash the beads extensively to remove non-phosphorylated peptides and then elute the enriched phosphopeptides.

LC-MS/MS Analysis

-

Liquid Chromatography (LC): Separate the enriched phosphopeptides using a reverse-phase nano-LC system.

-

Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides to determine their amino acid sequence and the location of the phosphorylation site (MS2 scan).

Data Analysis

-

Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides from the MS/MS spectra.

-

Quantification: Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples. This can be done using label-free quantification or isotopic labeling methods like SILAC or TMT.[12]

-

Statistical Analysis: Perform statistical analysis to identify phosphopeptides that show a significant decrease in abundance upon SGK1 inhibitor treatment. These are your candidate SGK1 downstream targets.

Validation of Potential Targets

-

Western Blotting: Validate the phosphoproteomics results for a selection of high-confidence candidate targets using phospho-specific antibodies.

-

Procedure:

-

Treat cells with the SGK1 inhibitor or vehicle control as in the initial experiment.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific to the phosphorylated form of the candidate target protein.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the bands and quantify the changes in phosphorylation levels.

-

Data Presentation

Quantitative data from phosphoproteomics experiments should be presented in a clear and structured format to allow for easy comparison. The table below provides a hypothetical example of how to present such data for known SGK1 targets.

| Target Protein | Phosphorylation Site | Function | Fold Change (Inhibitor/Control) | p-value |

| NDRG1 | Thr346 | Stress response, cell growth | 0.25 | < 0.01 |

| FOXO3a | Ser253 | Transcription factor, apoptosis | 0.40 | < 0.01 |

| NEDD4-2 | Ser448 | E3 ubiquitin ligase | 0.32 | < 0.01 |

| GSK3β | Ser9 | Kinase, metabolism | 0.55 | < 0.05 |

Table 1: Hypothetical quantitative phosphoproteomics data for known SGK1 targets following treatment with an SGK1 inhibitor. Fold change represents the relative abundance of the phosphopeptide in the inhibitor-treated sample compared to the control.

Known Downstream Targets of SGK1

A number of downstream targets of SGK1 have been identified and are involved in a wide array of cellular functions.

| Target Protein | Phosphorylation Site(s) | Cellular Function |

| NDRG1 | Thr346, Thr356, Thr366 | Stress response, cell differentiation and growth |

| FOXO3a | Thr32, Ser253, Ser315 | Transcription factor involved in apoptosis and cell cycle arrest |

| NEDD4-2 | Ser328, Ser448 | E3 ubiquitin ligase, regulates ion channels (e.g., ENaC) |

| GSK3β | Ser9 | Kinase involved in glycogen metabolism and cell signaling |

| TSC2 | Ser939, Thr1462 | Tumor suppressor, negative regulator of mTORC1 |

Table 2: A selection of well-validated downstream targets of SGK1.[2][13][14]

Conclusion

The combination of selective kinase inhibitors and quantitative phosphoproteomics is a powerful strategy for the system-wide identification of kinase downstream targets. This technical guide provides a comprehensive framework for investigating the SGK1 phosphoproteome using a selective inhibitor like GSK650394. The identification and validation of novel SGK1 substrates will not only enhance our understanding of its complex biology but also pave the way for the development of targeted therapies for SGK1-driven diseases.

References

- 1. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 3. SGK1 - Wikipedia [en.wikipedia.org]

- 4. mTOR Complex-2 Activates ENaC by Phosphorylating SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 6. Phosphatases maintain low catalytic activity of SGK1: DNA damage resets the balance in favor of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative phospho-proteomics to investigate the polo-like kinase 1-dependent phospho-proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]

- 12. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Role of SGK1 in Oncology and the Therapeutic Potential of Sgk1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical node in cancer cell signaling, playing a pivotal role in tumor growth, survival, metastasis, and therapeutic resistance.[1][2][3] As a key downstream effector of the PI3K/mTOR pathway, SGK1 acts independently of AKT to promote oncogenic phenotypes, making it a compelling target for novel cancer therapeutics.[1][4] This technical guide provides an in-depth overview of the role of SGK1 in cancer and explores the utility of Sgk1-IN-2, a potent and selective inhibitor of SGK1. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed insights into SGK1 signaling, quantitative data on inhibitor efficacy, and explicit experimental protocols.

The Role of SGK1 in Cancer

SGK1 is a serine/threonine kinase belonging to the AGC kinase family, sharing structural and functional similarities with AKT.[3][5] Its expression is induced by various stimuli, including serum, glucocorticoids, and cellular stress.[4][6] In the context of cancer, SGK1 is frequently overexpressed in a multitude of solid tumors, including breast, prostate, colorectal, and lung cancers.[5][7]

The oncogenic functions of SGK1 are diverse and impactful:

-

Cell Proliferation and Survival: SGK1 promotes cell cycle progression and inhibits apoptosis by phosphorylating and regulating the activity of several key proteins, including FOXO3a and MDM2.[8][9]

-

Metastasis: Upregulated SGK1 expression is associated with enhanced cancer cell migration and invasion, contributing to metastatic dissemination.[3]

-

Therapeutic Resistance: SGK1 has been implicated in the development of resistance to various cancer therapies, including chemotherapy, radiotherapy, and targeted agents like PI3K inhibitors.[3] Its activation can provide a survival signal that bypasses the effects of these treatments.

-

AKT-Independent Signaling: SGK1 can mediate downstream signaling from the PI3K pathway, even in the presence of AKT inhibition. This makes it a crucial target in cancers that have developed resistance to AKT inhibitors.[10]

This compound: A Potent and Selective SGK1 Inhibitor

This compound is a small molecule inhibitor of SGK1 that has demonstrated high potency in preclinical studies. Its mechanism of action involves the competitive inhibition of ATP binding to the SGK1 kinase domain, thereby preventing the phosphorylation of downstream substrates.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant SGK1 inhibitors for comparative purposes.

| Inhibitor | Target | IC50 (in vitro kinase assay) | Cell-Based Assay GI50 | Reference(s) |

| This compound | SGK1 | 5 nM (at 10 µM ATP) | Data not available | [11] |

| GSK650394 | SGK1/2 | 62 nM (SGK1), 103 nM (SGK2) | ~1 µM (LNCaP cells) | [8][9] |

| SI113 | SGK1 | 600 nM | 8 µM (RKO cells) | [12][13] |

| EMD638683 | SGK1 | 3 µM | Not specified | [7][8] |

Table 1: In Vitro Potency of SGK1 Inhibitors

| Inhibitor | Cancer Model | Administration Route & Dose | Tumor Growth Inhibition | Reference(s) |

| GSK650394 | Mantle Cell Lymphoma (Z138 xenograft) | 25 or 50 mg/kg, i.p. daily for 14 days | 36.8% and 48.9% reduction, respectively | [14] |

| SI113 | Hepatocellular Carcinoma (xenograft) | 8 mg/kg/day, i.p. | Significant tumor growth inhibition | [9] |

| EMD638683 | Colon Cancer (chemically induced) | Not specified | Significantly blunted tumor development | [7] |

| This compound | Data not available | Data not available | Data not available |

Table 2: In Vivo Efficacy of SGK1 Inhibitors

Signaling Pathways and Experimental Workflows

SGK1 Signaling Pathway in Cancer

The following diagram illustrates the central role of SGK1 in the PI3K/mTOR signaling pathway and its downstream effects on cancer cell processes.

Caption: SGK1 signaling pathway in cancer.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow for characterizing the anti-cancer effects of an SGK1 inhibitor like this compound.

References

- 1. ch.promega.com [ch.promega.com]

- 2. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 4. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGK1 in Cancer: Biomarker and Drug Target [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SGK Antibody | Cell Signaling Technology [cellsignal.com]

- 14. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Avenues: A Technical Guide to SGK1 Inhibition with Sgk1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of SGK1 in Cellular Signaling and Disease

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Its activation is triggered by a variety of stimuli, including growth factors, hormones, and cellular stress.[3][4] SGK1 plays a crucial role in regulating a wide array of cellular processes such as ion channel activity, cell proliferation, survival, and apoptosis.[2][5] Dysregulation of SGK1 activity has been implicated in the pathophysiology of numerous diseases, including hypertension, diabetes, and various cancers, making it a compelling target for therapeutic intervention.[3]

This technical guide delves into the therapeutic potential of inhibiting SGK1 with a potent and selective small molecule inhibitor, Sgk1-IN-2. We will explore its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, offering a comprehensive resource for researchers in the field of drug discovery and development.

This compound: A Potent and Selective SGK1 Inhibitor

This compound, also referred to as compound 14h in its discovery publication, is a highly active and selective inhibitor of SGK1.[6][7] It belongs to a class of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides.[6]

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity of this compound and other representative SGK1 inhibitors for comparative analysis.

| Inhibitor | Biochemical IC50 (SGK1) | ATP Concentration | Reference |

| This compound | 5 nM | 10 µM | [6][7] |

| GSK650394 | 62 nM | Not Specified | [8] |

| EMD638683 | 3 µM | Not Specified | [5] |

| SI113 | 600 nM | Not Specified | [4] |

| Table 1: In vitro biochemical potency of selected SGK1 inhibitors. |

| Inhibitor | Cell Line | Cellular Assay | Cellular IC50 | Reference |

| This compound | U2OS | GSK3β Phosphorylation | 0.63 µM | [7] |

| GSK650394 | M-1 SCC | Aldosterone-stimulated SCC | 0.6 µM | [2] |

| Table 2: Cellular activity of this compound and GSK650394. |

Signaling Pathways Modulated by SGK1 Inhibition

SGK1 exerts its effects by phosphorylating a multitude of downstream substrates. Inhibition of SGK1 with this compound is expected to modulate these signaling cascades, leading to various cellular outcomes.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of SGK1 inhibitors. Below are representative protocols for key experiments.

Biochemical Kinase Assay (Substrate Phosphorylation Caliper Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of SGK1.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant active SGK1 enzyme, a fluorescently labeled peptide substrate (e.g., Crosstide), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a DMSO control.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution, typically containing EDTA to chelate magnesium ions required for kinase activity.

-

Analysis: Analyze the reaction products using a LabChip caliper platform. This microfluidic-based system separates the phosphorylated and non-phosphorylated peptide substrates based on their charge differences.

-

Data Analysis: Quantify the amount of phosphorylated product. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cellular Assay (Western Blot for Phospho-Substrate)

This assay assesses the ability of the inhibitor to block SGK1 activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., U2OS) and grow to a suitable confluency. Serum-starve the cells overnight to reduce basal kinase activity. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a known SGK1 activator, such as serum or insulin-like growth factor 1 (IGF-1), for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of an SGK1 substrate (e.g., anti-phospho-NDRG1 or anti-phospho-GSK3β).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., total protein or a housekeeping protein like β-actin). Determine the concentration of this compound that causes a 50% reduction in substrate phosphorylation (IC50).

Conclusion and Future Directions

This compound represents a valuable research tool for elucidating the complex roles of SGK1 in health and disease. Its high potency and selectivity make it a suitable probe for dissecting SGK1-mediated signaling pathways. Further investigation into the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound and its analogs is warranted to fully assess its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to advance the development of novel SGK1-targeted therapies.

References

- 1. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Recommended working concentrations for Sgk1-IN-2.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgk1-IN-2 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. As a downstream effector of the PI3K/mTOR signaling pathway, SGK1 is implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and hypertension. These application notes provide an overview of the recommended working concentrations for this compound in various experimental settings, along with detailed protocols for its use in key in vitro assays.

Data Presentation

In Vitro Efficacy of this compound and Reference Compounds

| Compound | Assay Type | Target | IC50 | Cell Line | Notes |

| This compound | Biochemical Kinase Assay | SGK1 | 5 nM | - | ATP concentration at 10 µM.[1] |

| Sgk1-IN-1 (related compound) | Cell-based Assay (GSK3β phosphorylation) | SGK1 | 0.69 µM | U2OS | Provides an estimate for cellular potency.[2][3] |

| GSK650394 (reference SGK1 inhibitor) | Cell Growth Assay | SGK1 | ~1 µM | LNCaP | |

| GSK650394 (reference SGK1 inhibitor) | Cell Viability Assay | SGK1 | 5-10 µM | A549, NCI-H1975 | Effective concentrations for observing cellular effects.[4] |

| EMD638683 (reference SGK1 inhibitor) | Cell-based Assay (NDRG1 phosphorylation) | SGK1 | 3.35 µM | HeLa | [5][6] |

In Vivo Dosage of Reference SGK1 Inhibitors

Note: No specific in vivo dosage has been reported for this compound. The following data for other SGK1 inhibitors can be used as a starting point for designing in vivo studies.

| Compound | Animal Model | Dosage | Administration Route | Study |

| GSK650394 | Xenograft mouse model (Mantle Cell Lymphoma) | 25-50 mg/kg | Intraperitoneal, daily | Reduced tumor growth.[7] |

| EMD638683 | Mouse model of hypertension | Not specified | Not specified | Normalized systolic blood pressure.[5] |

| EMD638683 | Mouse model of colon carcinogenesis | Not specified | Not specified | Decreased the number of colonic tumors.[8] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the SGK1 signaling pathway and a general experimental workflow for characterizing a kinase inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. SGK1 protein expression is a prognostic factor of lung adenocarcinoma that regulates cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 6. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

Application Notes and Protocols for In Vivo Administration of SGK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is triggered by various stimuli, including growth factors and hormones, leading to the regulation of multiple cellular processes such as cell survival, proliferation, and ion channel activity.[1][2] Dysregulation of SGK1 has been implicated in numerous pathologies, including cancer, rendering it an attractive therapeutic target.[2][3]

SGK1 Signaling Pathway

SGK1 is a key component of the PI3K/AKT signaling cascade. Upon activation by growth factors, PI3K generates PIP3, which recruits both PDK1 and mTORC2 to the plasma membrane. mTORC2 phosphorylates SGK1 at Ser422, which primes it for subsequent phosphorylation and full activation by PDK1 at Thr256.[1] Activated SGK1 then phosphorylates a range of downstream substrates to exert its biological effects.

Figure 1: Simplified SGK1 Signaling Pathway.

In Vivo Administration Protocols for SGK1 Inhibitors

The optimal in vivo administration protocol for an SGK1 inhibitor is dependent on the specific compound, the animal model, and the research question. The following sections provide a summary of published protocols for various SGK1 inhibitors and a general protocol that can be adapted for novel compounds like Sgk1-IN-2.

Summary of Published In Vivo Data for SGK1 Inhibitors

| Inhibitor | Animal Model | Dosage | Administration Route | Frequency | Vehicle | Reference |

| EMD638683 | Mouse | ~600 mg/kg/day | In chow | Daily | Not specified | [4][5][6] |

| GSK650394 | Mouse | 25 or 50 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Not specified | [7] |

| GSK650394 | Rat | 1, 10, and 30 µM (10 µL) | Intrathecal (i.t.) | Single injection | Not specified | [8][9] |

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an SGK1 inhibitor.

Figure 2: General Experimental Workflow for In Vivo Studies.

Detailed Methodologies

Preparation of this compound Formulation for In Vivo Administration

While a specific published protocol for this compound is unavailable, a common vehicle for poorly soluble compounds can be adapted. The following protocol is based on a general formulation for in vivo studies.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dose.

-

For a final formulation, first add the required volume of the this compound DMSO stock solution to a sterile tube.

-

Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly until the solution is clear.

-

Add Tween-80 to the solution (e.g., to a final concentration of 5%) and mix well.

-

Finally, add sterile saline to reach the final desired volume and concentration. The final solution should be vortexed thoroughly before administration.

Note: It is crucial to prepare the working solution fresh on the day of use. The solubility and stability of this compound in this formulation should be empirically determined.

In Vivo Administration Protocol (General)

This protocol provides a general guideline for intraperitoneal (i.p.) administration in a mouse tumor model. Dose and frequency should be optimized based on preliminary tolerability and efficacy studies.

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used for xenograft studies.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control and this compound treatment groups).

-

Treatment Administration:

-

Administer the prepared this compound formulation or vehicle control via intraperitoneal injection.

-

Based on data from other SGK1 inhibitors, a starting dose could be in the range of 25-50 mg/kg.

-

Administer the treatment daily or as determined by pharmacokinetic studies.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the general health and behavior of the animals daily.

-

-

Endpoint:

-

Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.

-

Collect tumors, blood, and other relevant tissues for downstream analysis (e.g., pharmacokinetics, pharmacodynamics, and histopathology).

-

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with SGK1 inhibitors. Given the absence of specific published data for this compound, a cautious and empirical approach is recommended. Preliminary dose-finding and tolerability studies are essential to establish a safe and effective dosing regimen for this specific compound. The information on the SGK1 signaling pathway and the general experimental workflow will aid in the design and interpretation of these crucial preclinical experiments.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. scispace.com [scispace.com]

- 7. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Utilizing Sgk1-IN-2 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sgk1-IN-2, a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), in in vitro kinase assays. This document includes an overview of the SGK1 signaling pathway, detailed experimental protocols, and comparative data for known SGK1 inhibitors.

Introduction to SGK1

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine protein kinase belonging to the AGC (PKA/PKG/PKC-like) family of kinases. It is a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. The expression of SGK1 is induced by various stimuli, including serum and glucocorticoids. The activation of SGK1 is a multi-step process initiated by signals from growth factors or hormones, which activate PI3K. This leads to the phosphorylation and activation of SGK1 by mTORC2 and PDK1.

Once activated, SGK1 phosphorylates a wide range of downstream targets, playing a crucial role in regulating numerous cellular processes. These include ion transport, cell proliferation, apoptosis, and migration. Dysregulation of the SGK1 signaling pathway has been implicated in the pathophysiology of several diseases, including cancer, hypertension, and diabetic nephropathy. This makes SGK1 a compelling target for therapeutic intervention.

This compound: A Selective SGK1 Inhibitor

This compound is a potent and selective small molecule inhibitor of SGK1. It offers researchers a valuable tool for investigating the physiological and pathological roles of SGK1. Understanding its inhibitory activity and selectivity is crucial for designing and interpreting experiments aimed at elucidating the function of SGK1.

Quantitative Data for SGK1 Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound and other commonly used SGK1 inhibitors. This data is essential for comparing the efficacy of different compounds and for selecting the appropriate inhibitor for a specific research application.

| Inhibitor | Target(s) | IC50 | Assay Conditions/Notes |

| This compound | SGK1 | 5 nM[1][2] | at 10 µM ATP concentration[1][2] |

| GSK650394 | SGK1, SGK2 | 62 nM (SGK1), 103 nM (SGK2)[1][3] | Scintillation proximity assay.[3][4] |

| EMD638683 | SGK1 | 3 µM[1][5] | In vitro IC50.[5] |

| SI113 | SGK1 | 600 nM[1][6] | --- |

SGK1 Signaling Pathway

The diagram below illustrates the canonical SGK1 signaling cascade, from upstream activators to downstream cellular responses.

Caption: The SGK1 signaling pathway is activated by growth factors, leading to cellular responses.

Experimental Protocols

In Vitro Kinase Assay for this compound IC50 Determination using ADP-Glo™

This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound against SGK1 using the luminescent ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human SGK1 enzyme

-

This compound inhibitor

-